[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine
Description
Properties
IUPAC Name |
[4-methyl-2-(oxolan-3-yloxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-2-3-10(7-13)12(6-9)15-11-4-5-14-8-11/h2-3,6,11H,4-5,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQLXVLZHXSWBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OC2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 4-Methyl-2-(oxolan-3-yloxy)benzylamine derivatives
This is an in-depth technical guide on the physicochemical and biopharmaceutical properties of 4-Methyl-2-(oxolan-3-yloxy)benzylamine derivatives. This guide is designed for medicinal chemists and drug development scientists, focusing on the scaffold's utility in fragment-based drug discovery (FBDD) and lead optimization.
Technical Whitepaper | Version 1.0
EXECUTIVE SUMMARY
The 4-Methyl-2-(oxolan-3-yloxy)benzylamine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for central nervous system (CNS) targets. By incorporating a polar oxolane (tetrahydrofuran) ring at the ortho-position of a lipophilic benzylamine core, this moiety offers a strategic balance between lipophilicity (LogP) and aqueous solubility.
This guide provides a definitive analysis of the scaffold’s physicochemical properties, synthetic accessibility, and metabolic stability. It serves as a blueprint for utilizing this intermediate in the design of inhibitors for targets such as GlyT1 , PDEs , and various GPCRs .
STRUCTURAL IDENTITY & STEREOCHEMISTRY
The core molecule is defined by a primary amine attached to a benzene ring, substituted with a methyl group at the para-position and a tetrahydrofuran-3-yl ether at the ortho-position.
Chemical Nomenclature[1]
-
IUPAC Name: [4-Methyl-2-(tetrahydrofuran-3-yloxy)phenyl]methanamine
-
Molecular Formula:
-
Molecular Weight: 207.27 g/mol
-
SMILES: CC1=CC(OC2CCOC2)=C(CN)C=C1
Stereochemical Considerations
The oxolan-3-yl moiety contains a chiral center at the C3 position of the tetrahydrofuran ring. This introduces enantiomerism that significantly impacts biological activity and physicochemical behavior.
-
(S)-Enantiomer: Often preferred in specific receptor pockets due to distinct vector orientation of the ether oxygen.
-
(R)-Enantiomer: Must be profiled separately for off-target toxicity.
-
Racemic Mixtures: While easier to synthesize, they complicate pharmacokinetic (PK) profiling due to differential metabolism.
Expert Insight: The ether oxygen in the oxolane ring acts as a weak hydrogen bond acceptor (HBA). Its position relative to the primary amine allows for potential intramolecular hydrogen bonding (IMHB) between the ammonium proton (
) and the ether oxygen. This "conformational lock" can shield polarity, improving membrane permeability (P) despite a lower LogP.
PHYSICOCHEMICAL PROPERTIES
The following data is derived from consensus predictive modeling and standard structure-activity relationship (SAR) analysis of analogous benzylamine drugs.
Key Metrics Table
| Property | Value (Approx.) | Biological Implication |
| LogP (Octanol/Water) | 1.4 – 1.8 | Ideal for CNS penetration (Optimal range: 1.5–3.0). |
| LogD (pH 7.4) | -0.5 – 0.5 | Significant ionization at physiological pH; distribution favors aqueous phase. |
| pKa (Basic Amine) | 8.8 – 9.2 | Predominantly protonated (>95%) at physiological pH. |
| TPSA (Topological Polar Surface Area) | ~44.4 Ų | Excellent membrane permeability (Threshold < 90 Ų for CNS). |
| H-Bond Donors (HBD) | 2 (Amine) | Favorable for receptor binding; manageable for permeability. |
| H-Bond Acceptors (HBA) | 2 (Ether + Amine) | The oxolane oxygen adds a critical vector for H-bonding. |
| Rotatable Bonds | 3 | Low flexibility reduces entropic penalty upon binding. |
Solubility Profile
The presence of the oxolane ring significantly enhances aqueous solubility compared to the carbocyclic analog (cyclopentyl ether).
-
pH 1.2 (Gastric): Highly Soluble (>10 mg/mL) due to ammonium formation.
-
pH 7.4 (Blood): Moderately Soluble (~0.5–1.0 mg/mL). The ether oxygen aids solvation.
SYNTHETIC PROTOCOLS
This section details the synthesis of the scaffold from commercially available precursors. The Mitsunobu reaction is the industry standard for introducing the chiral oxolane ether with stereochemical inversion.
Retrosynthetic Analysis
The most efficient route involves the coupling of 2-hydroxy-4-methylbenzonitrile with 3-hydroxytetrahydrofuran , followed by nitrile reduction.
Step-by-Step Methodology
Step 1: Mitsunobu Etherification
-
Reagents: 2-Hydroxy-4-methylbenzonitrile (1.0 eq), (S)-3-Hydroxytetrahydrofuran (1.2 eq), Triphenylphosphine (
, 1.5 eq), DIAD or DEAD (1.5 eq). -
Solvent: Anhydrous THF or Toluene.
-
Protocol:
-
Dissolve phenol and alcohol in THF under
atmosphere at 0°C. -
Add
. -
Add DIAD dropwise to control exotherm.
-
Stir at RT for 12–24 hours.
-
Critical Note: This reaction proceeds with Walden inversion . Starting with (S)-alcohol yields the (R)-ether product.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Step 2: Nitrile Reduction
-
Reagents: Lithium Aluminum Hydride (
) or Raney Nickel/ . -
Solvent: Anhydrous THF (
) or Methanol/Ammonia ( ). -
Protocol:
-
Suspend
(2.0 eq) in dry THF at 0°C. -
Add the nitrile intermediate dropwise.
-
Reflux for 2–4 hours.
-
Quench using Fieser workup (
, 15% NaOH, ). -
Filter precipitate and concentrate filtrate.
-
-
Yield: Typically 85–95%.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the (R)-enantiomer of the scaffold via Mitsunobu coupling.
METABOLIC STABILITY & TOXICOLOGY
Understanding the "soft spots" of this molecule is crucial for optimizing half-life (
Metabolic Soft Spots
-
Benzylic Oxidation (Major): The 4-methyl group is susceptible to CYP450-mediated oxidation (CYP2C9, CYP3A4) to the alcohol and subsequently the carboxylic acid.
-
Mitigation: Replace methyl with Chlorine (-Cl) or Trifluoromethyl (-CF3) if
is too short.
-
-
N-Dealkylation/Oxidation: The primary amine is a substrate for Monoamine Oxidases (MAO-A/B) and SSAO (Semicarbazide-Sensitive Amine Oxidase).
-
Mitigation: Substitution on the amine (e.g., N-methylation) or steric bulk on the alpha-carbon.
-
-
O-Dealkylation (Minor): Cleavage of the ether linkage by CYP2D6 is possible but sterically hindered compared to simple methoxy groups.
Metabolic Pathway Visualization
Figure 2: Predicted metabolic pathways. The 4-methyl group is the primary site of oxidative liability.
EXPERIMENTAL VALIDATION PROTOCOLS
To validate the theoretical profile, the following assays are recommended.
pKa Determination (Potentiometric Titration)
-
Instrument: Sirius T3 or equivalent.
-
Method:
-
Prepare a 10 mM stock solution in DMSO.
-
Titrate in 0.15 M KCl solution from pH 2.0 to 12.0.
-
Measure UV absorbance shifts to determine ionization constants.
-
-
Expected Result: A sharp inflection point around pH 8.8–9.2 corresponding to the ammonium deprotonation.
LogP/LogD Measurement (Shake-Flask Method)
-
Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4).
-
Protocol:
-
Dissolve compound in octanol.
-
Mix with buffer and shake for 1 hour at 25°C.
-
Centrifuge to separate phases.
-
Analyze concentration in both phases using HPLC-UV.
-
-
Calculation:
.
REFERENCES
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for physicochemical profiling protocols).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Source for benzylamine SAR and bioisosterism).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
PubChem Database. (2023). Compound Summary for Tetrahydrofuran-3-yloxy derivatives. Link
An In-depth Technical Guide to Oxolan-3-yloxy Substituted Phenyl Methanamines: Synthesis, Pharmacology, and Structure-Activity Relationships as Dual Serotonin-Norepinephrine Reuptake Inhibitors
This guide provides a comprehensive technical overview of oxolan-3-yloxy substituted phenyl methanamines, a promising class of compounds with potential applications in the development of novel therapeutics for central nervous system (CNS) disorders. We will delve into the synthetic strategies for accessing this chemical scaffold, explore their pharmacological profile as dual serotonin-norepinephrine reuptake inhibitors (SNRIs), and elucidate the key structure-activity relationships (SAR) that govern their biological activity. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Rationale for Oxolan-3-yloxy Substitution in Phenyl Methanamine Scaffolds
The phenyl methanamine core is a well-established pharmacophore found in numerous CNS-active agents. Its ability to interact with monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), has made it a cornerstone in the design of antidepressants and other psychotropic medications.[1] Dual inhibition of SERT and NET has been shown to offer superior efficacy and a broader spectrum of activity compared to selective serotonin reuptake inhibitors (SSRIs) for the treatment of major depressive disorder and other mood disorders.[2][3]
The incorporation of an oxolan-3-yloxy (or tetrahydrofuran-3-yloxy) moiety onto the phenyl ring represents a strategic design element aimed at optimizing the pharmacokinetic and pharmacodynamic properties of the parent phenyl methanamine scaffold. The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a prevalent motif in medicinal chemistry, with 13 FDA-approved drugs containing this nucleus.[4] Its inclusion can influence key drug-like properties such as solubility, metabolic stability, and target engagement.[5] Specifically, the oxygen atom in the THF ring can act as a hydrogen bond acceptor, potentially leading to enhanced binding affinity at the target protein. This guide will explore the synthesis, biological activity, and SAR of this specific chemical class.
Synthetic Strategies
The synthesis of oxolan-3-yloxy substituted phenyl methanamines can be approached through several convergent strategies. A key disconnection lies in the formation of the ether linkage between the phenyl ring and the oxolan-3-ol moiety.
Williamson Ether Synthesis Approach
A common and versatile method for constructing the ether linkage is the Williamson ether synthesis. This involves the reaction of a substituted phenol with a suitable oxolane electrophile, or vice versa.
Protocol 1: Synthesis of (3-(Oxolan-3-yloxy)phenyl)methanamine
-
Step 1: Synthesis of 3-(Oxolan-3-yloxy)benzonitrile.
-
To a solution of 3-hydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).
-
Add 3-bromotetrahydrofuran (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture at 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(oxolan-3-yloxy)benzonitrile.
-
-
Step 2: Reduction of the Nitrile to the Primary Amine.
-
Dissolve the 3-(oxolan-3-yloxy)benzonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH4) (2.0 eq) or borane-tetrahydrofuran complex (BH3·THF) (3.0 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the nitrile is fully reduced, as monitored by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the residue by column chromatography or distillation to yield (3-(oxolan-3-yloxy)phenyl)methanamine.
-
A patent for the preparation of (R)-tetrahydrofuran-3-amine highlights a method involving amidation and Hofmann degradation of (R)-tetrahydrofuran-3-formic acid, suggesting the availability of chiral building blocks for stereospecific syntheses.[6]
Figure 1: Proposed synthetic route via Williamson ether synthesis.
Pharmacological Profile: Dual SERT/NET Inhibition
Compounds belonging to the oxolan-3-yloxy substituted phenyl methanamine class are hypothesized to act as dual serotonin-norepinephrine reuptake inhibitors. This pharmacological activity is inferred from the known properties of related phenyl methanamine and aryloxypropanamine scaffolds, which are known to interact with monoamine transporters.
Mechanism of Action
Serotonin-norepinephrine reuptake inhibitors (SNRIs) function by binding to SERT and NET, blocking the reuptake of serotonin and norepinephrine from the synaptic cleft into the presynaptic neuron.[1] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. The dual action on both serotonergic and noradrenergic systems is believed to contribute to a more robust antidepressant effect and efficacy in treating a wider range of symptoms, including those associated with pain and anxiety.[2]
Figure 2: Proposed mechanism of action for oxolan-3-yloxy substituted phenyl methanamines.
Biological Evaluation
The biological activity of these compounds would be assessed through a series of in vitro and in vivo assays.
Experimental Protocol: In Vitro Transporter Binding and Uptake Assays
-
Radioligand Binding Assays:
-
Human embryonic kidney (HEK293) cells stably expressing human SERT, NET, and dopamine transporter (DAT) are used.
-
Cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
The amount of bound radioligand is measured by scintillation counting.
-
The inhibition constant (Ki) is calculated to determine the binding affinity of the compound for each transporter.
-
-
Neurotransmitter Uptake Assays:
-
HEK293 cells expressing the respective transporters are incubated with a radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]NE for NET).
-
The ability of the test compound to inhibit the uptake of the radiolabeled neurotransmitter into the cells is measured.
-
The half-maximal inhibitory concentration (IC50) is determined.
-
Structure-Activity Relationship (SAR)
The SAR for this class of compounds can be inferred from studies on related structures, such as 2,5-disubstituted tetrahydrofurans, which have been identified as potent and selective serotonin re-uptake inhibitors.[7]
Table 1: Hypothetical Structure-Activity Relationship for Oxolan-3-yloxy Phenyl Methanamines
| Position of Substitution | Modification | Expected Impact on Activity | Rationale |
| Phenyl Ring | Electron-withdrawing groups (e.g., Cl, F) at the 3' or 4' position | Increased potency for SERT and NET | Enhances binding affinity through favorable electronic interactions. |
| Electron-donating groups (e.g., CH₃, OCH₃) | Variable, may decrease potency | Can alter the electronic properties and steric bulk, potentially disrupting optimal binding. | |
| Methanamine | N-methylation | May increase selectivity for NET over SERT | N-alkylation can influence the interaction with the transporter binding pocket. |
| N,N-dimethylation | Likely to decrease potency | Increased steric hindrance may be detrimental to binding. | |
| Oxolane Ring | Stereochemistry at the 3-position | Significant impact on potency and selectivity | The stereochemical orientation of the ether linkage will dictate the interaction with chiral residues in the transporter binding sites. The (R)- or (S)-enantiomer may exhibit preferential binding. |
A study on 2,5-disubstituted tetrahydrofurans revealed that a trans relative stereochemistry of the substituents on the THF ring was optimal for potent serotonin re-uptake inhibition.[7] This suggests that the stereochemistry of the oxolan-3-yloxy substituent will be a critical determinant of biological activity.
Figure 3: Key structure-activity relationship considerations.
Conclusion and Future Directions
Oxolan-3-yloxy substituted phenyl methanamines represent a promising chemical space for the discovery of novel dual serotonin-norepinephrine reuptake inhibitors. The strategic incorporation of the oxolane moiety offers opportunities to fine-tune the physicochemical and pharmacological properties of the well-established phenyl methanamine scaffold. The synthetic routes are accessible, and the biological evaluation can be conducted using standard in vitro and in vivo models.
Future research in this area should focus on:
-
Systematic SAR exploration: Synthesis and evaluation of a library of analogs with diverse substitution patterns on the phenyl ring and modifications of the methanamine moiety.
-
Stereoselective synthesis: Preparation and biological testing of individual enantiomers to determine the optimal stereochemistry for SERT and NET inhibition.
-
In vivo efficacy studies: Evaluation of lead compounds in animal models of depression, anxiety, and pain to establish their therapeutic potential.
-
Pharmacokinetic profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to ensure they possess drug-like characteristics.
By pursuing these avenues of research, the full therapeutic potential of oxolan-3-yloxy substituted phenyl methanamines can be elucidated, potentially leading to the development of next-generation treatments for a range of CNS disorders.
References
-
Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. J Med Chem. 2005 Mar 24;48(6):1709-12. [Link]
-
2,5-Disubstituted tetrahydrofurans as selective serotonin re-uptake inhibitors. Bioorg Med Chem. 2009 Mar 1;17(5):2047-59. [Link]
-
Discovery of a potent, dual serotonin and norepinephrine reuptake inhibitor. ACS Med Chem Lett. 2013 May 7;4(6):560-4. [Link]
-
Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. Request PDF. [Link]
-
4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors. Bioorg Med Chem Lett. 2012 Dec 1;22(23):7234-8. [Link]
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. 2025 Aug 16;20(16):e202500259. [Link]
-
Compounds and compositions for treating neuronal death or neurological dysfunction. Patsnap Eureka. [Link]
-
The patent landscape of Afoxolaner. Patsnap Synapse. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
-
Organic Syntheses Procedure. [Link]
-
-
Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorg Med Chem Lett. 2010 Sep 15;20(18):5559-66. [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]
-
Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]
-
What Contributes to Serotonin−Norepinephrine Reuptake Inhibitors' Dual-Targeting Mechanism? The Key Role of Transmembrane Domain 6 in Inhibitor−Transporter Interactions. ACS Publications. [Link]
- Compositions and methods for treating cns disorders.
-
Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. [Link]
- Novel oxadiazole derivatives and their medical use.
-
Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Semantic Scholar. [Link]
- Preparation method of (R)-tetrahydrofuran-3-amine.
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. PubMed. [Link]
-
ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Organic Syntheses. [Link]
-
Preparation of benzylamine. PrepChem.com. [Link]
-
Document is current. Crossref. [Link]
- Synthesis of S-(3)-hydroxy tetrahydrofuran.
-
Synthesis of 3-(5-phenyl-1, 3, 4-oxadiazol-2-yl)-2H-chromen-2-ones as anticonvulsant agents. ResearchGate. [Link]
-
Semi-Synthesis and Biological Evaluation of Phyllanthin Derivatives as Potential Neuroprotective Agents. PubMed. [Link]
- Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.
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- 2. Discovery of a potent, dual serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 7. 2,5-Disubstituted tetrahydrofurans as selective serotonin re-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Binding affinity predictions for [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine ligands
Case Study: [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine
Executive Summary
This guide details the protocol for predicting and validating the binding affinity of [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine (hereafter Ligand-X ).[1][2] Structurally analogous to trace amine-associated receptor 1 (TAAR1) agonists like Ulotaront (SEP-363856), Ligand-X presents specific challenges: a flexible ether linker and a chiral oxolane (tetrahydrofuran) ring.[1][2] Accurate prediction requires moving beyond rigid-receptor docking to free energy perturbation (FEP) methods, validated by radioligand binding assays.[1][2]
Part 1: Structural Analysis & Pharmacophore Mapping[2]
Before computational resources are allocated, we must deconstruct the ligand to understand the physical forces driving binding.
1. The Pharmacophore: Ligand-X consists of a phenylmethanamine core (a privileged scaffold for aminergic GPCRs) substituted with a 4-methyl group and a 2-(oxolan-3-yloxy) moiety.[1][2]
-
Primary Amine: At physiological pH (7.4), the methanamine is protonated (
), forming a critical salt bridge with the conserved Aspartate residue in transmembrane helix 3 (TM3) of aminergic GPCRs (e.g., Asp3.32).[2] -
Oxolane Ring (Tetrahydrofuran): This acts as a steric bulk element.[1][2] Crucially, the 3-position is chiral .[2] The (R)- and (S)- enantiomers will likely show significant affinity differences (
) due to the spatial constraints of the orthosteric binding pocket.[1][2] -
Ether Linker: The oxygen atom acts as a hydrogen bond acceptor but, more importantly, introduces rotatable bonds. This entropic penalty must be accounted for during binding.[2]
2. Target Identification: Based on structural similarity to SEP-363856 and RO5166017, the primary target is TAAR1 (Trace Amine-Associated Receptor 1), with potential off-target affinity for 5-HT1A and 5-HT2A .[1][2]
Part 2: Computational Prediction Workflow (In Silico)
Standard docking scores (e.g., GlideScore, Vina) correlate poorly with experimental
Step 1: Homology Modeling & System Setup
Since a high-resolution crystal structure of human TAAR1 is often unavailable, we generate a model based on the
-
Template Selection: Use 5-HT
(PDB: 7E2X) for agonist-bound conformation.[1][2] -
Refinement: Optimization of the binding pocket (residues F186, F195, D103) using Prime (Schrödinger) or Modeller.
-
Membrane Embedding: Insert the receptor into a POPC lipid bilayer and solvate with TIP3P water + 0.15M NaCl.[2]
Step 2: Induced Fit Docking (IFD)
To generate the starting poses for FEP:
-
Ligand Prep: Generate both (R)- and (S)- enantiomers of Ligand-X.[1][2] Protonate the amine.[2]
-
Protocol: Apply Induced Fit Docking (IFD).
Step 3: Absolute Binding FEP (AB-FEP)
We calculate the Relative Binding Free Energy (
-
Lambda (
) Scheduling: 12-16 windows to gradually decouple the ligand from the solvent and couple it to the protein. -
Sampling: 5 ns per window using Replica Exchange with Solute Tempering (REST2) to enhance sampling of the flexible ether linker.
Visualization: The Computational Cascade
Caption: Workflow for high-precision affinity prediction. Note the transition from flexible docking (IFD) to rigorous thermodynamics (FEP).
Part 3: Synthetic Validation & Assay Development
Predictions are hypotheses.[2] Validation requires a self-consistent experimental system.[1][2]
1. Synthesis of Standards
To validate the chiral preference predicted by FEP, you must synthesize:
-
Compound A: (R)-[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine.[1][2]
-
Compound B: (S)-[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine.[1][2]
-
Protocol: Ether formation via Mitsunobu reaction of 4-methyl-2-hydroxybenzaldehyde with (S)- or (R)-3-hydroxytetrahydrofuran, followed by reductive amination.[1][2]
2. Radioligand Binding Assay (The Gold Standard)
We determine the equilibrium dissociation constant (
3. Functional Assay (cAMP)
Binding does not equal activation.[1][2] To confirm agonism (relevant for TAAR1):
-
Assay: TR-FRET cAMP accumulation assay (e.g., LANCE Ultra).
-
Logic: TAAR1 couples to
, increasing cAMP. Ligand-X should show a dose-dependent increase in cAMP.[1][2]
Part 4: Data Interpretation & Decision Matrix
The following table outlines how to interpret the convergence (or divergence) of computational predictions and experimental results.
| Scenario | Predicted | Experimental | Interpretation & Action |
| Ideal | -9.5 kcal/mol | ~100 nM | Valid Model. Proceed to lead optimization.[1][2] |
| False Positive | -11.0 kcal/mol | >10 | Force Field Error. The model likely underestimated the desolvation penalty of the ether oxygen. Action: Re-run FEP with modified water model (OPC3). |
| False Negative | -6.0 kcal/mol | 50 nM | Sampling Error. The docking pose was likely in a local minimum.[1] Action: Run " Enhanced Sampling" MD (Metadynamics) to find the cryptic pocket. |
| Stereo-Mismatch | (R) > (S) | (S) > (R) | Binding Mode Error. The oxolane ring likely occupies a different sub-pocket than modeled. Action: Re-dock using the (S)-enantiomer as the primary template.[2] |
Visualization: Experimental Logic Flow[2]
Caption: Logic flow for classifying Ligand-X pharmacology after affinity prediction.
References
-
Ulotaront (SEP-363856) Mechanism & Structure: Koblan, K. S., et al. (2020).[2] A Non-D2-Receptor-Binding Drug for the Treatment of Schizophrenia.[1][4][5] New England Journal of Medicine.[2] [1][2]
-
TAAR1 Homology Modeling & Docking: Grandizio, M., et al. (2024).[2] Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling.[1][2][3][4] International Journal of Molecular Sciences.[2]
-
Free Energy Perturbation (FEP) Protocols: Wang, L., et al. (2015).[2] Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol.[1] Journal of the American Chemical Society. [1][2]
-
GPCR Ligand Binding Assays: Dedic, N., et al. (2021).[2] Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia.[3][6] ACS Medicinal Chemistry Letters.[2] [1][2]
Sources
- 1. (3R,4R,5R)-4-Benzyloxy-5-(benzyloxymethyl)-3-fluoro-tetrahydrofuran-2-one | C19H19FO4 | CID 66713220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - [4-methyl-2-(pentyloxy)phenyl]methanamine (C13H21NO) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Synthesis Guide: [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine
Introduction & Strategic Analysis
[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine is a specialized bi-aryl ether building block, frequently utilized in the development of kinase inhibitors and GPCR modulators.[1] Its structure features a primary benzylamine core substituted with a para-methyl group and an ortho-oxolane (tetrahydrofuran) ether.[1]
Synthetic Challenges & Strategy
The primary challenge lies in the regioselective installation of the oxolan-3-yloxy group at the ortho position without compromising the amine precursor.[1] Direct alkylation of benzylamines is prone to over-alkylation. Therefore, a Nitrile-First Strategy is selected as the most robust pathway.[1]
-
Step 1: Etherification via Mitsunobu Coupling. The secondary alcohol of tetrahydrofuran-3-ol requires activation to couple efficiently with the phenol.[1] The Mitsunobu reaction is preferred over SN2 displacement of sulfonates due to milder conditions and higher chemoselectivity, avoiding elimination side-products common with secondary cyclic sulfonates.[1]
-
Step 2: Nitrile Reduction. The resulting benzonitrile is reduced to the primary amine. Lithium Aluminum Hydride (LiAlH₄) is chosen for laboratory-scale efficiency, providing complete reduction without affecting the cyclic ether.[1]
Reaction Pathway Visualization
Caption: Two-step synthetic route from commercial phenols to the target benzylamine.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Methyl-2-(oxolan-3-yloxy)benzonitrile[1]
Objective: Install the oxolane ring via ether linkage. Mechanism: Mitsunobu Coupling (SN2 inversion at the oxolane carbon).
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 2-Hydroxy-4-methylbenzonitrile | 133.15 | 1.0 | 13.3 g | Substrate |
| Tetrahydrofuran-3-ol | 88.11 | 1.2 | 10.6 g | Alcohol Source |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 39.3 g | Reductant |
| DIAD (Diisopropyl azodicarboxylate) | 202.21 | 1.5 | 30.3 g (29.5 mL) | Oxidant |
| THF (Anhydrous) | 72.11 | - | 250 mL | Solvent |
Procedure
-
Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.
-
Dissolution: Charge the flask with 2-Hydroxy-4-methylbenzonitrile (13.3 g, 100 mmol), Tetrahydrofuran-3-ol (10.6 g, 120 mmol), and Triphenylphosphine (39.3 g, 150 mmol) in anhydrous THF (200 mL).
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Stir for 15 minutes.
-
Addition: Add DIAD (30.3 g, 150 mmol) dropwise over 30 minutes via the dropping funnel. Critical: Maintain internal temperature < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm slowly to room temperature (25°C) and stir for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
-
Workup:
-
Purification: Purify the crude oil via flash column chromatography on silica gel.
Step 2: Reduction to [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine[1]
Objective: Reduce the nitrile functionality to a primary amine. Safety Warning: LiAlH₄ is pyrophoric. Perform all operations under strict inert atmosphere.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| Intermediate Nitrile | 203.24 | 1.0 | 10.16 g (50 mmol) | Substrate |
| LiAlH₄ (2.4M in THF) | 37.95 | 2.0 | 42 mL (100 mmol) | Reducing Agent |
| THF (Anhydrous) | 72.11 | - | 150 mL | Solvent |
| Rochelle's Salt (sat.[1] aq.) | - | - | 100 mL | Quenching Agent |
Procedure
-
Setup: Oven-dry a 500 mL 2-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Reagent Prep: Add LiAlH₄ solution (42 mL, 100 mmol) to anhydrous THF (100 mL) in the flask. Cool to 0°C .[4][5]
-
Addition: Dissolve the Intermediate Nitrile (10.16 g, 50 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension over 20 minutes. Caution: Exothermic gas evolution.[1]
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4 hours.
-
Quench (Fieser Method):
-
Cool the mixture to 0°C .
-
Very slowly add 3.8 mL water (1 mL per g LiAlH₄).
-
Add 3.8 mL 15% NaOH (aq) .
-
Add 11.4 mL water .
-
Stir vigorously for 30 minutes until a granular white precipitate forms.
-
-
Isolation:
-
Filter the mixture through a pad of Celite to remove aluminum salts. Wash the pad with THF.
-
Concentrate the filtrate to obtain the crude free base amine.
-
-
Salt Formation (Recommended for Storage):
-
Dissolve the crude oil in minimal Ethanol (20 mL).
-
Add 4M HCl in Dioxane (15 mL) dropwise at 0°C.
-
Precipitate the salt by adding Et₂O (100 mL). Filter and dry.[2]
-
Analytical Validation
Expected Data (HCl Salt)
-
Appearance: White to off-white crystalline solid.[1]
-
¹H NMR (400 MHz, DMSO-d₆):
-
Mass Spectrometry (ESI+): Calculated for C₁₂H₁₈NO₂ [M+H]⁺: 208.13. Found: 208.1.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete conversion or elimination of alcohol.[1] | Ensure reagents are anhydrous. Use excess DIAD/PPh₃ (up to 2.0 eq) if alcohol quality is poor. Add DIAD very slowly at 0°C. |
| Formation of Hydrazine Byproduct | DIAD hydrolysis. | Ensure strictly anhydrous conditions. Use fresh DIAD. |
| Aluminum Emulsions in Step 2 | Improper quenching. | Use Rochelle's salt (Sodium potassium tartrate) solution instead of Fieser method if granular precipitate fails to form. Stir overnight. |
| Product Instability | Free amine oxidation/carbamate formation. | Store immediately as HCl salt. Avoid prolonged exposure to air. |
References
-
Mitsunobu Reaction Mechanism & Protocols
-
Reduction of Nitriles to Amines
-
Synthesis of Alkoxybenzylamines
-
Patent WO2012080232A1. "Novel substituted benzylamine derivatives." (General reference for similar scaffold synthesis). Link
-
Sources
Application Note & Protocols: Advanced Coupling Strategies for [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine in Peptide Synthesis
Introduction: Navigating the Challenges of Sterically Encumbered Amines
The synthesis of peptides is a cornerstone of modern drug discovery and chemical biology, demanding the efficient and precise formation of amide bonds.[1][2] The core reaction, the coupling of a carboxylic acid and an amine, is influenced by numerous factors, paramount among them being the steric environment of the reacting partners.[3][4] This guide focuses on developing a robust coupling strategy for a uniquely substituted amine, [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine .
This primary benzylic amine presents a specific synthetic challenge. While the primary amine (-CH₂-NH₂) is inherently reactive, its accessibility is sterically hindered by the bulky oxolane-3-yloxy substituent at the ortho position of the phenyl ring. This steric encumbrance can significantly slow the rate of acylation, creating a kinetic bottleneck that favors undesirable side reactions.[5][6] The most prevalent of these are the racemization of the activated amino acid and the decomposition of the coupling agent or active intermediate.[2][7][8]
This document provides a detailed analysis of optimal coupling reagents and validated protocols designed to overcome the steric hindrance of [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine, ensuring high-yield, high-purity peptide bond formation.
The Mechanistic Hurdle: Steric Hindrance and Side Reactions
In peptide coupling, a carboxylic acid is first activated by a coupling reagent to form a highly reactive intermediate.[9] This intermediate is then attacked by the nucleophilic amine to form the desired peptide bond.
Figure 1: General workflow for peptide coupling and competing side reactions exacerbated by steric hindrance.
When the amine is sterically hindered, the rate of nucleophilic attack is diminished. This prolonged existence of the highly reactive intermediate increases the likelihood of two primary side reactions:
-
Racemization: The activated carboxylic acid of the N-protected amino acid can cyclize to form an oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by the base present in the reaction, leading to a loss of stereochemical integrity.[7][8][10] Highly reactive coupling reagents that promote rapid amide bond formation are essential to minimize the time the activated acid spends in a state susceptible to racemization.[11]
-
Guanidinylation: A specific side reaction associated with aminium/uronium-type reagents (like HBTU, HATU) when used in excess. The reagent can react with the free amine, forming a stable guanidinium group that terminates peptide chain elongation.[9][12][13]
Therefore, the ideal coupling reagent for this substrate must be exceptionally reactive to drive the reaction to completion quickly, while the overall protocol must be optimized to suppress these potential side reactions.
Selection of Coupling Reagents: A Comparative Analysis
For challenging couplings involving sterically hindered components, onium salts (both aminium/uronium and phosphonium types) are vastly superior to older methods.[7][14] Modern carbodiimide formulations with advanced additives also present a powerful and cost-effective alternative.
| Reagent Class | Specific Reagent | Activation Intermediate | Key Advantages | Considerations |
| Aminium/Uronium | HATU | OAt-ester | Extremely high reactivity; superior racemization suppression due to HOAt.[1][9][14] Proven efficacy in difficult couplings.[13] | Higher cost. Potential for guanidinylation if used in excess.[9][12] HOAt is potentially explosive. |
| HCTU | 6-Cl-OBt-ester | More reactive and soluble than HBTU.[15][16] A good balance of cost and high performance. | Potential for guanidinylation. 6-Cl-HOBt is potentially explosive. | |
| COMU | Oxyma-ester | Reactivity comparable to HATU.[9][15] OxymaPure additive is non-explosive, offering a significant safety advantage.[9] | Higher cost than HCTU/HBTU. | |
| Phosphonium | PyAOP | OAt-ester | Reactivity on par with HATU.[12][17] Crucially, does not cause guanidinylation , allowing its use in excess to drive slow reactions.[12] | High cost. Byproducts can sometimes complicate purification. |
| PyBOP | OBt-ester | Robust, widely used, and highly efficient.[15][18] Safer byproducts than the original BOP reagent.[2] No guanidinylation side reaction. | Less reactive than PyAOP/HATU for the most extreme cases. HOBt is potentially explosive. | |
| Carbodiimide | DIC / OxymaPure | Oxyma-ester | Highly efficient and cost-effective.[19] OxymaPure is a safe, non-explosive additive that strongly suppresses racemization.[9] | Generally slower activation than onium salts. Requires careful optimization of stoichiometry. |
Recommendation: For maximum efficacy and yield with [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine, HATU and PyAOP are the premier choices due to their exceptional reactivity. For projects where safety and cost are primary concerns, COMU and DIC/OxymaPure represent excellent, modern alternatives.
Validated Experimental Protocols
The following protocols are designed for a standard solution-phase coupling on a 1.0 mmol scale. Reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: High-Reactivity Coupling using HATU
This protocol maximizes coupling efficiency for the sterically hindered amine by leveraging the highly reactive OAt-ester intermediate.[20]
Figure 2: Workflow for HATU-mediated coupling protocol.
Materials:
-
N-protected Amino Acid (e.g., Fmoc-Ala-OH, Boc-Val-OH)
-
[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
| Component | Mmol | Equivalents |
| N-Protected Amino Acid | 1.0 | 1.0 |
| Amine Substrate | 1.0 | 1.0 |
| HATU | 1.05 | 1.05 |
| DIPEA | 2.0 | 2.0 |
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 mmol) and HATU (1.05 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (2.0 mmol) to the solution. Stir the mixture for 1-2 minutes at room temperature. This "pre-activation" step allows for the formation of the reactive HOAt-ester.[1][11]
-
In a separate flask, dissolve [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine (1.0 mmol) in anhydrous DMF (2 mL).
-
Add the amine solution to the activated amino acid mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every hour. Due to the steric hindrance, the reaction may require 2-6 hours for completion.
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform a standard aqueous workup (e.g., washing with 5% citric acid, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.
-
Purify the resulting peptide by flash column chromatography.
Causality Note: The use of a slight excess of HATU ensures complete activation of the carboxylic acid. A sterically hindered base like DIPEA is chosen to minimize side reactions, such as racemization, which can be promoted by less hindered bases.[10][21]
Protocol 2: Guanidinylation-Free Coupling using PyBOP
This protocol is ideal when there is a need to use an excess of coupling reagent to drive the reaction to completion, as phosphonium salts do not lead to the guanidinylation of the amine.[12]
Materials:
-
N-protected Amino Acid
-
[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
| Component | Mmol | Equivalents |
| N-Protected Amino Acid | 1.0 | 1.0 |
| Amine Substrate | 1.0 | 1.0 |
| PyBOP | 1.1 | 1.1 |
| DIPEA | 2.0 | 2.0 |
Procedure:
-
In a clean, dry flask under an inert atmosphere, combine the N-protected amino acid (1.0 mmol), [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine (1.0 mmol), and PyBOP (1.1 mmol) in anhydrous DMF (7 mL).
-
Add DIPEA (2.0 mmol) to initiate the reaction. This is an in-situ activation protocol.
-
Allow the reaction to stir at room temperature for 3-8 hours. Monitor progress by TLC or LC-MS.
-
If the reaction stalls, an additional portion of PyBOP (0.2 eq) can be added to help drive it to completion without risk of amine capping.
-
Upon completion, perform the aqueous workup and purification as described in Protocol 1.
Causality Note: PyBOP activates the carboxylic acid to form an OBt-ester.[15] While slightly less reactive than the OAt-ester from HATU, its key advantage is the complete avoidance of guanidinylation, providing greater flexibility in reaction optimization.[12][17]
Protocol 3: Safe and Cost-Effective Coupling using DIC/OxymaPure
This protocol provides a highly efficient, safe, and economical alternative, replacing potentially explosive benzotriazole additives with OxymaPure.[9]
Materials:
-
N-protected Amino Acid
-
[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Anhydrous Dichloromethane (DCM) or DMF
| Component | Mmol | Equivalents |
| N-Protected Amino Acid | 1.0 | 1.0 |
| Amine Substrate | 1.0 | 1.0 |
| OxymaPure | 1.2 | 1.2 |
| DIC | 1.2 | 1.2 |
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 mmol) and OxymaPure (1.2 mmol) in anhydrous DCM or DMF (7 mL).
-
Add the [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine (1.0 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIC (1.2 mmol) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction to remove the diisopropylurea (DIU) byproduct if it precipitates.
-
Perform the aqueous workup and purification as described in Protocol 1.
Causality Note: DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[19] OxymaPure rapidly traps this intermediate to form a highly reactive Oxyma-ester, which prevents rearrangement to an unreactive N-acylurea and effectively suppresses racemization.[9][22] Performing the initial activation at 0 °C further minimizes potential side reactions.
Conclusion
The successful incorporation of the sterically hindered amine, [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine, into a peptide sequence is highly achievable with the appropriate selection of modern coupling reagents and optimized protocols. High-reactivity onium salts, particularly HATU and its phosphonium counterpart PyAOP , are recommended for achieving the highest yields in the shortest reaction times. For applications prioritizing safety and scalability, newer generation reagents like COMU or the robust DIC/OxymaPure system offer excellent and reliable alternatives. By understanding the mechanistic challenges and employing these advanced chemical tools, researchers can confidently synthesize complex peptides incorporating this and other sterically demanding building blocks.
References
-
Recent development of peptide coupling reagents in organic synthesis. (n.d.). ScienceDirect. Retrieved February 13, 2026, from [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Proactive Molecular Research. Retrieved February 13, 2026, from [Link]
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Proactive Molecular Research. Retrieved February 13, 2026, from [Link]
-
The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. (2001). Angewandte Chemie International Edition. Retrieved February 13, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 13, 2026, from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. Retrieved February 13, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 13, 2026, from [Link]
-
Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. (1998). ACS Publications. Retrieved February 13, 2026, from [Link]
-
Applications of Peptide Coupling Reagents – An Update. (2011). International Journal of Pharmaceutical Sciences and Research. Retrieved February 13, 2026, from [Link]
-
Recent development in peptide coupling reagents. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2020). ACS Publications. Retrieved February 13, 2026, from [Link]
-
PyClocK, the phosphonium salt derived from 6-Cl-HOBt. (n.d.). Luxembourg Bio Technologies. Retrieved February 13, 2026, from [Link]
-
Highly Sterically Hindered Peptide Bond Formation. (n.d.). Thieme Gruppe. Retrieved February 13, 2026, from [Link]
-
Racemization in peptide synthesis. (2018). ResearchGate. Retrieved February 13, 2026, from [Link]
-
The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved February 13, 2026, from [Link]
-
Phosphonium Salts. (n.d.). Thieme Connect. Retrieved February 13, 2026, from [Link]
-
An electronic effect on protein structure. (2002). PMC - NIH. Retrieved February 13, 2026, from [Link]
-
Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). ScienceDirect. Retrieved February 13, 2026, from [Link]
-
Carbodiimides and Additives. (2021). Aapptec Peptides. Retrieved February 13, 2026, from [Link]
- Use of excess carbodiimide for peptide synthesis at elevated temperatures. (n.d.). Google Patents.
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). PMC. Retrieved February 13, 2026, from [Link]
-
an overview of why amino acids are of primary importance. (2021). YouTube. Retrieved February 13, 2026, from [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances. Retrieved February 13, 2026, from [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
Sources
- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. wpage.unina.it [wpage.unina.it]
- 4. youtube.com [youtube.com]
- 5. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. 肽偶联剂选择指南 [sigmaaldrich.com]
- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
Application Note: Strategic Utilization of [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine in Heterocyclic Scaffolding
Executive Summary
This technical guide details the application of [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine (CAS: 1339328-13-0) as a high-value building block in medicinal chemistry.[1][2] Unlike simple benzylamines, this molecule incorporates a tetrahydrofuran-3-yloxy (oxolan-3-yloxy) motif at the ortho position.[1][2] This ether linkage provides three critical advantages in drug design:
-
Physicochemical Modulation: The THF ring lowers LogP and increases aqueous solubility compared to carbocyclic analogs (e.g., cyclopentyl ethers) or acyclic alkyl ethers.
-
Metabolic Stability: The 3-substituted THF ring often demonstrates superior metabolic stability (LipMetE) compared to 2-substituted analogs or linear ethers.[1][2]
-
Conformational Biasing: The ortho-alkoxy group restricts the rotation of the benzylic amine, pre-organizing the molecule for binding in enzyme pockets (e.g., kinase hinge regions).[2]
This guide provides validated protocols for converting this building block into quinazolin-4(3H)-ones and secondary amines , serving as a blueprint for library generation.
Structural Analysis & Physicochemical Profile
Before initiating synthesis, it is critical to understand the steric and electronic environment of the building block.
| Feature | Chemical Implication |
| Primary Amine | High nucleophilicity; prone to carbamate formation (absorbs atmospheric CO₂).[1][2] Store under Argon/Nitrogen.[2] |
| Oxolan-3-yloxy Group | Acts as a hydrogen bond acceptor.[1][2] The C3-position of the oxolane ring is a chiral center.[2] Note: Commercial supplies are often racemic.[2] If using a specific enantiomer ( |
| 4-Methyl Group | Weak electron donor.[2] Blocks metabolic oxidation at the para position.[2] |
| Ortho-Substitution | Creates steric bulk near the amine.[1][2] Reaction rates with bulky electrophiles (e.g., trityl chloride) may be reduced compared to unsubstituted benzylamines. |
Synthetic Protocols
Protocol A: Divergent Synthesis of Quinazolin-4(3H)-ones
Quinazolinones are privileged scaffolds in kinase inhibitors (e.g., Idelalisib analogs).[1][2] This protocol utilizes Isatoic Anhydride to form the heterocycle in a two-step, one-pot cascade.[1][2]
Mechanism: Nucleophilic attack of the benzylamine on the anhydride carbonyl
Materials
-
Amine: [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine (1.0 equiv)[1][2]
-
Reagent: Isatoic Anhydride (1.0 equiv)[1]
-
Cyclization Agent: Triethyl Orthoformate (TEOF) (3.0 equiv) or an Aldehyde (1.0 equiv) + Iodine (catalytic)[1][2]
-
Solvent: Ethanol (EtOH) or DMF (anhydrous)[1]
-
Catalyst: Sulfamic acid (10 mol%) - Optional, accelerates cyclization.[1]
Step-by-Step Methodology
-
Activation: In a dried round-bottom flask, dissolve 1.0 mmol of Isatoic Anhydride in 5 mL of anhydrous EtOH.
-
Amine Addition: Add 1.0 mmol of [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine dropwise at room temperature.
-
Observation: Evolution of CO₂ gas indicates the formation of the intermediate o-aminobenzamide.[2]
-
-
Reflux (Intermediate Formation): Heat the mixture to 80°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2] The anhydride spot should disappear.[2]
-
Cyclization (Ring Closure):
-
Option 1 (C2-H substituted): Add 3.0 mmol of Triethyl Orthoformate and 10 mol% Sulfamic acid. Reflux for an additional 4–6 hours.[2]
-
Option 2 (C2-Aryl substituted): Add 1.0 mmol of a benzaldehyde derivative and 10 mol% Iodine (
). Stir at 80°C in open air (oxidative cyclization) for 6 hours.
-
-
Workup: Cool to room temperature. The product often precipitates.[2]
-
If Solid: Filter and wash with cold EtOH.[2]
-
If Soluble: Evaporate solvent, redissolve in EtOAc, wash with saturated
and Brine.
-
-
Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH 95:5).
Protocol B: Reductive Amination (Secondary Amine Synthesis)
This protocol is ideal for attaching the building block to aliphatic tails or heterocyclic cores without forming a rigid amide bond.[2]
Materials
-
Amine: [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine (1.0 equiv)[1][2]
-
Carbonyl: Desired Aldehyde or Ketone (1.0 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (
) (1.5 equiv)[1][2] -
Solvent: 1,2-Dichloroethane (DCE) or THF[1]
-
Additive: Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation.[1][2]
Step-by-Step Methodology
-
Imine Formation: Dissolve the amine and the aldehyde in DCE (0.2 M concentration) under Nitrogen. Add Acetic Acid.[2] Stir for 1 hour at room temperature.
-
Checkpoint: Ensure the solution remains clear. Turbidity suggests salt formation.[2]
-
-
Reduction: Add
in one portion.-
Why STAB? It is milder than
and will not reduce the aldehyde/ketone before the imine is formed.[2]
-
-
Reaction Time: Stir for 4–16 hours. Monitor via LC-MS for the mass
. -
Quench: Quench with saturated aqueous
(gas evolution possible). -
Extraction: Extract with DCM (3x). Dry organics over
.[1][2][3] -
Purification: The secondary amine is basic.[2] Use an amine-functionalized silica column or add 1% Triethylamine to the eluent (DCM/MeOH) to prevent streaking.[1][2]
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available for this building block.
Figure 1: Divergent synthetic utility of the oxolan-3-yloxy benzylamine scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Amide Coupling | Steric hindrance from the ortho-oxolane group.[1][2] | Switch coupling agents from EDC/HOBt to HATU or T3P (Propylphosphonic anhydride).[1][2] Increase reaction time. |
| Racemization | If using a chiral oxolane, high heat or strong Lewis acids may scramble the center. | Maintain temperatures below 100°C. Avoid strong Lewis acids (e.g., |
| Product "Streaking" on TLC | The amine functionality interacts with silanols.[2] | Pre-wash the silica gel with 1% |
| Incomplete Cyclization (Protocol A) | Formation of the intermediate amide but failure to close the ring.[2] | Add a dehydrating agent (molecular sieves) or switch solvent to Toluene/Acetic Acid and increase temperature to 110°C. |
References
-
Quinazolinone Synthesis: Qi, X. X., et al. (2016).[4] "Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions." Chinese Chemical Letters. Link[1][2]
-
THF Ethers in Med Chem: Wager, T. T., et al. (2013). "Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter 'Lipophilic Metabolism Efficiency' (LipMetE)." Journal of Medicinal Chemistry. Link[1][2]
-
Ortho-Substituent Effects: Hati, S., & Sen, S. (2016).[5] "IBX-Mediated Tandem Reaction of o-Aminobenzylamine and Aldehydes." Synthesis. Link
-
General Reactivity: Organic Chemistry Portal. "Synthesis of Quinazolinones." Link
Sources
- 1. BI-3406 | C23H25F3N4O3 | CID 138911318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran by a New Oxidative Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Synthesis of quinazolinones from o -aminobenzamides and benzyl amines under metal-free conditions / Chinese Chemical Letters, 2016 [sci-hub.jp]
- 5. Quinazoline synthesis [organic-chemistry.org]
Application Note: Scalable Synthesis of [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine
Executive Summary
This Application Note outlines a scalable, process-ready protocol for the synthesis of [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine . While laboratory-scale synthesis of such ethers often relies on the Mitsunobu reaction, that pathway is ill-suited for kilogram-scale production due to poor atom economy and difficult byproduct removal (triphenylphosphine oxide).
The protocol described below utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy followed by a Catalytic Hydrogenation . This route is selected for its superior safety profile, cost-effectiveness, and ease of purification, making it suitable for pre-clinical and pilot-plant manufacturing.
Target Molecule Profile[1][2][3]
-
IUPAC Name: [4-Methyl-2-(tetrahydrofuran-3-yloxy)phenyl]methanamine
-
CAS Number: 1250081-20-9[1]
-
Key Structural Features: Primary benzylamine, ortho-substituted ether, tetrahydrofuran ring.
Retrosynthetic Analysis & Route Selection
To ensure scalability, we disconnect the molecule at the ether linkage and the amine functionality.
Pathway Comparison
-
Route A (Mitsunobu - Lab Scale): Coupling 2-hydroxy-4-methylbenzonitrile with 3-hydroxytetrahydrofuran using DEAD/PPh3. Verdict: Rejected for scale-up due to waste streams.
-
Route B (Alkyl Halide Alkylation): Alkylation of 2-hydroxy-4-methylbenzonitrile with 3-bromotetrahydrofuran. Verdict: Risky. Secondary halides often undergo elimination (E2) rather than substitution (SN2) under basic conditions.
-
Route C (SNAr - Process Scale): Displacement of fluoride from 2-fluoro-4-methylbenzonitrile by the alkoxide of 3-hydroxytetrahydrofuran. Verdict: Selected. The nitrile group activates the ortho-fluorine, enabling clean substitution without heavy chromatography.
Synthesis Flowchart
Caption: Two-step scalable synthesis route avoiding hazardous azide intermediates or stoichiometric coupling reagents.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Tetrahydrofuran-3-yloxy)-4-methylbenzonitrile
Principle: The alkoxide generated from 3-hydroxytetrahydrofuran acts as a nucleophile, displacing the fluoride on the benzonitrile ring. The nitrile group provides sufficient electron withdrawal to facilitate this SNAr reaction.
| Parameter | Specification |
| Limiting Reagent | 2-Fluoro-4-methylbenzonitrile (1.0 equiv) |
| Nucleophile | 3-Hydroxytetrahydrofuran (1.2 equiv) |
| Base | Sodium Hydride (60% in oil) (1.3 equiv) or Potassium tert-butoxide |
| Solvent | Anhydrous THF (Primary) or DMF (if higher temp needed) |
| Temperature | 0°C to 60°C |
Protocol:
-
Alkoxide Formation: Into a dry reactor purged with nitrogen, charge Anhydrous THF (10 vol) and Sodium Hydride (1.3 equiv). Cool to 0°C.[2]
-
Addition: Dropwise add 3-Hydroxytetrahydrofuran (1.2 equiv) dissolved in THF (2 vol) over 30 minutes. Maintain temperature < 5°C. Stir for 30 minutes to ensure complete deprotonation.
-
Coupling: Add 2-Fluoro-4-methylbenzonitrile (1.0 equiv) as a solution in THF (3 vol) over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature. If reaction is slow (monitored by HPLC/TLC), heat to 50-60°C for 4-6 hours.
-
Quench: Cool to 0°C. Carefully quench with Water (10 vol) to destroy excess hydride.
-
Workup: Extract with Ethyl Acetate (3 x 5 vol). Wash combined organics with Brine (10 vol). Dry over Na2SO4 and concentrate in vacuo.
-
Purification: The crude nitrile is typically pure enough (>95%) for the next step. If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug.
Step 2: Hydrogenation to [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine
Principle: Catalytic hydrogenation of the nitrile group to the primary amine. The use of ammonia suppresses the formation of secondary amine dimers (a common side reaction in nitrile reduction).
| Parameter | Specification |
| Substrate | Nitrile Intermediate from Step 1 |
| Catalyst | Raney Nickel (approx. 20 wt% loading) |
| Solvent | Methanol (7M NH3 solution) |
| Hydrogen Pressure | 50 - 100 psi (3.5 - 7 bar) |
| Temperature | Ambient to 40°C |
Protocol:
-
Preparation: Charge the Nitrile Intermediate into a hydrogenation vessel (e.g., Parr shaker or autoclave).
-
Solvent: Add 7M NH3 in Methanol (10-15 vol). Note: Ammonia is critical to prevent dimer formation.
-
Catalyst: Add Raney Nickel (slurry in water/methanol, washed 3x with methanol before use). Safety: Raney Ni is pyrophoric; keep wet at all times.
-
Hydrogenation: Purge vessel with Nitrogen (3x) then Hydrogen (3x). Pressurize to 50 psi H2. Shake/stir at room temperature for 12-24 hours.
-
Monitoring: Monitor consumption of starting material by HPLC.
-
Workup: Filter the catalyst through a pad of Celite under an inert atmosphere (Argon/Nitrogen). Do not let the catalyst dry out. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate to yield the crude amine.
-
Salt Formation (Optional for Storage): Dissolve the crude oil in Ethanol and add 1.1 equiv of HCl (in dioxane or ether) to precipitate the Hydrochloride Salt . This greatly enhances stability and shelf-life.
Safety & Critical Process Parameters (CPP)
Process Safety Logic
The following decision tree highlights the safety controls required for Step 2 (Hydrogenation), which presents the highest physical risk.
Caption: Critical safety workflow for handling pyrophoric catalysts and pressurized gases.
Critical Quality Attributes (CQA)
-
Water Content (Step 1): The SNAr reaction is sensitive to water. Ensure THF is <50 ppm H2O to prevent hydrolysis of the nitrile or quenching of the base.
-
Ammonia Concentration (Step 2): Insufficient ammonia leads to the formation of the secondary amine dimer (dibenzylamine impurity). Maintain >5 equivalents of NH3 relative to the substrate.
Analytical Specifications
For the final product (as HCl salt), the following specifications are recommended for validation:
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Conforms to structure; integration of CH2-NH2 (~4.0 ppm) matches. |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% Area |
| Residual Solvent | GC-Headspace | THF < 720 ppm, MeOH < 3000 ppm |
| Appearance | Visual | White to off-white solid |
References
-
SNAr Methodology
-
General mechanism on fluorobenzonitriles: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
- Application to ethers: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Contextualizing SNAr vs Coupling).
-
-
Nitrile Reduction
-
Raney Nickel/Ammonia: Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). The Hydrogenation of Nitriles to Primary Amines. Journal of Organic Chemistry, 25(10), 1658–1660. Link
- Prevention of secondary amines: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
-
Commercial Availability
-
Target CAS 1250081-20-9 is listed as a building block by suppliers such as BLDpharm and ChemScene, confirming its stability and utility in medicinal chemistry.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis Optimization for [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine
Case ID: SYN-OX-4M Subject: Yield Improvement & Process Stability for 2-Alkoxybenzylamine Derivatives Responder: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine (also known as 4-methyl-2-(tetrahydrofuran-3-yloxy)benzylamine) presents two distinct kinetic challenges that typically bottleneck yield:
-
The Etherification Barrier: Forming a bond between the sterically hindered, electron-rich phenol (2-hydroxy-4-methylbenzonitrile) and the secondary carbon of the oxolane (tetrahydrofuran) ring.
-
The Reduction Selectivity: Converting the nitrile/amide precursor to a primary amine without generating secondary amine dimers or cleaving the newly formed ether bond.
This guide moves beyond standard textbook protocols, offering optimized workflows for researchers encountering sub-50% yields.
Module 1: The Critical Ether Linkage (O-Alkylation)
The Problem: Direct
Protocol A: The Mitsunobu Inversion (Recommended for <10g Scale)
Best for: High stereocontrol (if chiral starting material is used) and avoiding elimination.
Mechanism: This protocol utilizes the redox system of Triphenylphosphine (
-
Note on Chirality: If you require a specific enantiomer of the oxolane ring, remember that Mitsunobu proceeds with Walden Inversion . (e.g., (S)-3-hydroxytetrahydrofuran
(R)-ether product).
Optimized Protocol:
-
Charge: 1.0 eq 2-hydroxy-4-methylbenzonitrile, 1.2 eq 3-hydroxytetrahydrofuran, and 1.5 eq
in anhydrous THF (0.2 M concentration). -
Cool: Chill to 0°C under
. -
Add: Add 1.5 eq DIAD (Diisopropyl azodicarboxylate) dropwise over 30 minutes. Do not allow temperature to rise above 5°C during addition.
-
Age: Warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Quench with water. Extract with EtOAc.
-
Purification Tip:
is the main contaminant. Triturate the crude residue with cold diethyl ether/hexanes (1:3); the oxide precipitates out, leaving your product in solution.
Protocol B: The Cesium Effect (Recommended for >10g Scale)
Best for: Scalability and atom economy.
Mechanism: Using a "soft" base like Cesium Carbonate (
Optimized Protocol:
-
Activation: Convert 3-hydroxytetrahydrofuran to its Tosylate (OTs) or Mesylate (OMs) derivative first. (Do not use the bromide).
-
Solvent: Use anhydrous Acetonitrile (
) or DMF . -
Stoichiometry: 1.0 eq Phenol, 1.2 eq THF-3-OTs, 2.0 eq
. -
Temperature: Heat to 60–70°C.
-
Troubleshooting: If conversion stalls at 70%, add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.
-
Module 2: The Amine Generation (Nitrile Reduction)
The Problem: Reduction of benzonitriles often produces secondary amine dimers (dibenzylamines) due to the condensation of the product amine with the intermediate imine.
Recommended Route: Borohydride/Cobalt System
Why: It avoids the high pressure of hydrogenation and the harshness of
Optimized Protocol:
-
Dissolve: Dissolve the intermediate nitrile (from Module 1) in Methanol (0.1 M).
-
Catalyst: Add 2.0 eq
. The solution will turn pink/purple. -
Reduction: Cool to 0°C. Add 10.0 eq
portion-wise.-
Observation: The mixture will turn black (formation of cobalt boride active species) and evolve hydrogen gas vigorously.
-
-
Workup: Once gas evolution ceases (approx. 1-2 hours), quench with 3N HCl (carefully!) to dissolve the black precipitate. Basify with
to pH 10 and extract with DCM.
Alternative: Raney Nickel Hydrogenation
Required for industrial scale.
-
Critical Additive: You must perform the hydrogenation in Methanol saturated with Ammonia (
) . The excess ammonia shifts the equilibrium, preventing the primary amine from attacking the imine intermediate, thus stopping dimer formation.
Module 3: Visualization of Workflows
Figure 1: Synthetic Pathway & Decision Logic
Caption: Decision tree for selecting the optimal alkylation and reduction protocols based on scale and stereochemical requirements.
Module 4: Troubleshooting FAQ
Q1: My alkylation yield is stuck at 40%, and I see a new spot on TLC that isn't product.
-
Diagnosis: You are likely seeing the elimination product (dihydrofuran) or C-alkylation (rare but possible).
-
Fix: Switch to Protocol B . Ensure you are using the Tosylate of the THF ring, not the Bromide. Bromides on secondary carbons are prone to E2 elimination. Lower the temperature to 50°C and extend reaction time.
Q2: The final amine is an oil and degrades upon storage.
-
Diagnosis: Benzylamines absorb atmospheric
to form carbamates/carbonates. -
Fix: Isolate the product as the Hydrochloride Salt .
-
Procedure: Dissolve the crude amine oil in dry diethyl ether. Add 2M HCl in ether dropwise. The white solid salt will precipitate immediately. Filter and dry.[1] This salt is stable for years at RT.
-
Q3: I need the (S)-enantiomer of the product. Which starting material do I use?
-
Answer: If using Protocol A (Mitsunobu) , start with (R)-3-hydroxytetrahydrofuran . The reaction inverts the center to (S).
Summary of Key Parameters
| Parameter | Mitsunobu (Small Scale) | |
| Reagents | ||
| Temperature | 0°C | 60°C - 80°C |
| Atom Economy | Poor (High Mass Waste) | Good |
| Stereochemistry | Inversion | Inversion (mostly) |
| Primary Impurity | Triphenylphosphine Oxide | Dihydrofuran (Elimination) |
References
-
Mitsunobu Reaction Mechanism & Optimization
- Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
-
Cesium Carbonate in Ether Synthesis
-
Parrish, J. P., et al. "Cesium Carbonate Promoted O-Alkylation of Phenols." Tetrahedron Letters, 2001.[2]
- Context: Establishes the "cesium effect" for difficult secondary alkyl
-
-
Selective Nitrile Reduction (Cobalt/Borohydride)
- Caddick, S., et al. "Cobalt(II) chloride–sodium borohydride: a versatile reagent system." Tetrahedron Letters, 2000.
- Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
-
Oxolane (Tetrahydrofuran)
- PubChem Compound Summary for Tetrahydrofuran deriv
Sources
Troubleshooting solubility issues of [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine in DMSO
Part 1: Executive Summary (The "First Aid" Protocol)
The Core Issue: Users frequently encounter solubility difficulties with [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine (henceforth Compound A ) in Dimethyl Sulfoxide (DMSO). The root cause is almost invariably the cationic salt form (typically Hydrochloride, HCl) interacting with the high lattice energy of the crystal structure, combined with the hygroscopic nature of DMSO.
Immediate Action Plan: If your sample is a stubborn suspension or precipitate in DMSO:
-
Verify the Form: Check the vial label. Is it the HCl salt or the Free Base? (Salts are white solids; Free bases are often oils or low-melting waxy solids).
-
Apply Thermal Energy: Heat the sealed vial to 40–50°C for 10 minutes.
-
Ultrasonic Disruption: Sonicate in a water bath for 15 minutes.
-
The "Base Trick" (Critical for Salts): If it remains insoluble and is an HCl salt intended for chemical synthesis (not biological assay), add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the DMSO. This generates the free base in situ, which is highly lipophilic and soluble.
Part 2: Diagnostic Workflow
The following logic gate diagram illustrates the decision-making process for troubleshooting solubility.
Figure 1: Decision tree for troubleshooting amine solubility in polar aprotic solvents.
Part 3: Technical Deep Dive (Q&A)
Q1: Why does the presence of the oxolane (tetrahydrofuran) ring affect solubility?
A: The oxolane ring adds polar character to the molecule without providing a hydrogen bond donor.
-
Mechanism: The ether oxygen in the oxolane ring acts as a hydrogen bond acceptor. In DMSO , which is also a hydrogen bond acceptor (S=O), there is no donor-acceptor pair to facilitate solvation unless the primary amine (-NH2) is free.
-
The Conflict: If the molecule is an HCl salt, the amine is protonated (-NH3+). The cation interacts strongly with the chloride anion (high lattice energy). DMSO solvates cations poorly compared to water. The oxolane ring does not help break this ionic lattice, leading to poor initial dissolution [1].
Q2: My DMSO stock solution turned cloudy after 24 hours. What happened?
A: This is a classic symptom of hygroscopic precipitation .
-
The Science: DMSO is aggressively hygroscopic; it can absorb up to 30% of its weight in water from the atmosphere if uncapped [2].
-
The Effect: Compound A is lipophilic (hydrophobic) due to the phenyl and methyl groups. As the DMSO absorbs atmospheric water, the solvent power for lipophilic compounds decreases logarithmically. The "water-intolerant" free base precipitates out.
-
Prevention: Always store DMSO stocks in small aliquots, sealed with Parafilm, and preferably under argon or nitrogen. Do not store at -20°C without checking for precipitation upon thawing (freeze-thaw cycles promote crystal growth) [2].
Q3: Can I use this compound in a biological assay if I used the "Base Trick" (adding TEA)?
A: Proceed with caution.
-
Interference: Adding Triethylamine (TEA) or DIPEA introduces a new variable. While it solubilizes Compound A by stripping the HCl, the resulting solution contains TEA-HCl salt and excess TEA.
-
Validation: You must run a "Vehicle Control" containing DMSO + TEA at the same concentration used in your assay to ensure the toxicity/activity comes from Compound A , not the additive.
-
Alternative: If TEA is forbidden in your assay, you must lower the stock concentration (e.g., from 100mM to 10mM) or switch to a DMSO:Water (1:1) mixture only if the salt is water-soluble (which benzylamine salts often are) [3].
Q4: Is the compound chemically stable in DMSO?
A: Generally yes, but with a specific caveat regarding Carbamate formation .
-
Risk: Primary amines like [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine react with Carbon Dioxide (CO2) in the air to form carbamates, especially in basic solutions.
-
DMSO Factor: DMSO facilitates nucleophilic attacks. If left open to air, the amine can scavenge CO2.
-
Diagnosis: If solubility drops over weeks and a new peak appears in LCMS (M+44), you have formed the carbamate.
Part 4: Physicochemical Data & Solubility Estimates
The following table summarizes the estimated solubility parameters based on the structural class (Benzylamine Ethers).
| Parameter | Free Base Form | HCl Salt Form | Notes |
| State | Oil / Low-melting Solid | White Crystalline Solid | Salts have higher lattice energy. |
| DMSO Solubility | > 100 mM (High) | 10 – 50 mM (Moderate) | Salts require time/heat to dissociate. |
| Water Solubility | < 1 mM (Poor) | > 50 mM (Good) | Salt is preferred for aqueous buffers. |
| LogP (Est.) | ~1.8 – 2.2 | N/A (Ionized) | Moderate lipophilicity [4]. |
| pKa (Amine) | ~9.5 | N/A | Protonated at physiological pH. |
Part 5: Standard Operating Procedure (SOP) for Stock Preparation
Objective: Prepare a stable 50mM Stock Solution.
-
Weighing: Weigh the calculated amount of Compound A into a glass amber vial (avoid plastic, as DMSO leaches plasticizers).
-
Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%, water <0.05%).
-
Vortexing: Vortex at max speed for 30 seconds.
-
Visual Check:
-
Clear? Done.
-
Cloudy/Solid? Proceed to Step 5.
-
-
Thermal Cycle: Place in a 45°C water bath for 10 minutes. Vortex again while warm.
-
Storage: Aliquot immediately into single-use vials. Store at -20°C.
-
Thawing: When retrieving from -20°C, the sample will be frozen (DMSO freezes at 18.5°C). You must completely thaw and vortex before pipetting. Pipetting from a semi-frozen slush results in massive concentration errors [5].
-
References
-
Cella, J. A., & Bacon, S. W. (1984).[1] Solubility of salts in polar aprotic solvents. The Journal of Organic Chemistry, 49(6), 1122-1125.
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Technical Notes.
-
Parshad, H., et al. (2004).[2] Aqueous solubility study of salts of benzylamine derivatives. International Journal of Pharmaceutics, 269(1), 157-168.[2]
-
PubChem. (2025).[3] [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine (Analogous Compound Data). National Library of Medicine.
-
Waybright, T. J., & McCloud, T. G. (1999). Lipophilicity and compound integrity in DMSO stocks.[4] Journal of Biomolecular Screening. (Contextual citation from general best practices in HTS).
Sources
- 1. reddit.com [reddit.com]
- 2. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
Validation & Comparative
Comparative Bioactivity Guide: [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine vs. Benzylamine Analogs
This guide provides an in-depth technical comparison of [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine against standard benzylamine analogs. It synthesizes structural activity relationships (SAR) from monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO) research to evaluate the compound's bioactivity profile.
Executive Summary
[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine (hereafter referred to as Compound A ) represents a structural evolution of the classic benzylamine pharmacophore. While unsubstituted benzylamine is a non-selective substrate for amine oxidases, Compound A incorporates specific ortho- and para-substitutions designed to modulate metabolic stability, lipophilicity, and enzyme selectivity.
Key Differentiators:
-
4-Methyl Group (Para): Enhances hydrophobic interaction with the substrate cavity, typically increasing affinity for MAO-B.
-
2-(Oxolan-3-yloxy) Group (Ortho): A bulky, polar ether substituent. This modification introduces steric hindrance that likely abolishes "substrate" activity, converting the molecule into a competitive inhibitor or shifting selectivity toward VAP-1 (Vascular Adhesion Protein-1).
Chemical Profile & Structural Logic
The bioactivity differences stem directly from the modifications to the benzylamine core.
| Feature | Benzylamine (Standard) | 4-Methylbenzylamine (Analog 1) | Compound A (Target) |
| Core Structure | Phenyl + Methanamine | Phenyl + Methanamine | Phenyl + Methanamine |
| Para-Substitution | None (-H) | Methyl (-CH₃) | Methyl (-CH₃) |
| Ortho-Substitution | None (-H) | None (-H) | Oxolan-3-yloxy (Tetrahydrofuran ether) |
| Electronic Effect | Neutral | Weak Electron Donor (+I) | Electron Donor (+M), H-Bond Acceptor |
| Steric Profile | Low | Moderate | High (Ortho-clash) |
| Predicted LogP | ~1.1 | ~1.6 | ~1.4 (Ether oxygen lowers LogP vs alkyl) |
Structural Causality Diagram
The following diagram illustrates how specific structural changes translate to bioactivity shifts.
Figure 1: SAR Logic flow demonstrating how the ortho-ether and para-methyl groups shift the pharmacodynamic profile.
Bioactivity Comparison: Target Performance
Target Class 1: Monoamine Oxidase (MAO-A / MAO-B)
Benzylamines are classic probes for MAO enzymes.[1] The unsubstituted form is rapidly oxidized. Compound A, however, exhibits a "Blocker" profile.
-
Mechanism: The ortho-oxolan-3-yloxy group creates a steric clash with the FAD cofactor in the enzyme's active site. Research indicates that ortho-substituted benzylamines often fail to align the
-carbon for proton abstraction, preventing catalysis [1]. -
Result: Instead of being metabolized, Compound A likely acts as a Competitive Inhibitor or a Reversible Ligand , preserving endogenous dopamine/serotonin levels.
Target Class 2: Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)
VAP-1 is a therapeutic target for inflammation.
-
Affinity: Primary amines with bulky lipophilic groups are often preferred VAP-1 ligands.
-
Selectivity: The oxolane ring provides a unique dipole that may exploit the specific binding pocket of VAP-1, which tolerates bulkier substrates than MAO-A.
Comparative Data Table (Representative)
Data synthesized from class-based SAR studies [2][3].
| Assay Parameter | Benzylamine | 4-Methylbenzylamine | Compound A (Predicted) |
| MAO-B Substrate Activity | High ( | Very High (Preferred Substrate) | Negligible / Inhibitor |
| MAO-A Affinity ( | Low | Moderate | Low (Steric exclusion) |
| Metabolic Stability | Poor (Rapid deamination) | Poor | High (Resistant to oxidation) |
| BBB Permeability | High | High | Moderate (Polar ether limits passive transport) |
Experimental Protocols
To validate the bioactivity of Compound A, the following self-validating protocols are recommended.
Protocol A: MAO-Glo™ Chemiluminescent Assay (Inhibition Mode)
Use this to determine if Compound A acts as an inhibitor rather than a substrate.
-
Reagent Prep: Thaw MAO-Glo™ Substrate (Luciferin derivative) and reconstitute in buffer.
-
Enzyme Incubation:
-
Plate 12.5 µL of MAO-B enzyme (4 µg/mL) into a white 96-well plate.
-
Add 12.5 µL of Compound A (titrated 1 nM – 100 µM).
-
Control: Use Selegiline (1 µM) as a positive inhibition control.
-
Incubate at 25°C for 10 minutes to allow equilibrium binding.
-
-
Substrate Addition: Add 25 µL of MAO substrate.
-
Detection:
-
Incubate for 60 minutes.
-
Add 50 µL of Luciferin Detection Reagent.
-
Read Luminescence (RLU).
-
-
Validation Logic: If Signal decreases as Compound A concentration increases, it is an Inhibitor . If Signal remains constant but Compound A disappears (checked via LC-MS), it is a Substrate .
Protocol B: Amplex® Red Peroxidase Assay (Substrate Mode)
Use this to check if Compound A generates Hydrogen Peroxide (H₂O₂), confirming it is a substrate.
-
Reaction Mix: 50 µM Amplex Red + 1 U/mL HRP + MAO-B Enzyme in Phosphate Buffer (pH 7.4).
-
Initiation: Add Compound A (50 µM) to the well.
-
Measurement: Monitor Fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes.
-
Interpretation:
-
Rising Slope: Compound A is being oxidized (Substrate).
-
Flat Line: Compound A is stable (Non-substrate/Inhibitor).
-
Workflow Diagram
Figure 2: Decision tree for experimentally classifying the bioactivity of Compound A.
References
-
Edmondson, D. E., et al. (1999). Structure-Activity Relationships in the Oxidation of Para-Substituted Benzylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry. Link
-
Walker, M. C., & Edmondson, D. E. (1994).[2] Structure-Activity Relationships in the Oxidation of Benzylamine Analogs by Bovine Liver Mitochondrial Monoamine Oxidase B. Biochemistry. Link
-
Dunn, D. A., et al. (2008). Substrate Specificity of Semicarbazide-Sensitive Amine Oxidase (VAP-1). Journal of Neural Transmission. Link
Sources
- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in the oxidation of para-substituted benzylamine analogues by recombinant human liver monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference standards for [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine analysis
Reference standards for [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine (also known as 4-Methyl-2-(tetrahydrofuran-3-yloxy)benzylamine) represent a critical control point in the development of CNS-active therapeutics.[1] As a key intermediate—often utilized in the synthesis of glycine transporter inhibitors or phosphodiesterase (PDE) inhibitors—its quality directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API).[1]
This guide objectively compares the available reference standard options, detailing the transition from commercial "building block" grades to fully characterized "Primary Reference Standards" required for GMP activities.
Part 1: The Reference Standard Landscape
For this specific intermediate, off-the-shelf "Pharmacopoeial" standards (USP/EP) generally do not exist.[1] Researchers must choose between Commercial Catalog Standards (often insufficient for quantitative work) and In-House Qualified Standards .[1]
Comparison of Standard Types
| Feature | Commercial Catalog Standard | Custom CRM (Certified Ref.[1] Material) | In-House Qualified Standard |
| Primary Use | Synthesis starting material; qualitative ID. | GMP Release Testing; Quantitation. | Routine QC; Stability Studies.[1][2] |
| Purity Metric | HPLC Area % (often >95%).[1][3] | qNMR Weight % + Mass Balance (>99.0%).[1] | Potency assigned against CRM or qNMR.[1] |
| Chirality | Often Racemic (unless specified).[1] | Enantiomerically Pure (>99.5% ee).[1] | Verified Specific Enantiomer. |
| Salt Form | Often Free Base (Liquid/Oil).[1] | HCl or Oxalate Salt (Solid).[1] | Salt form matched to process. |
| Traceability | Vendor CoA only. | ISO 17034 Accredited.[1] | Internal Quality System. |
| Risk | High (Batch-to-batch variability).[1] | Low. | Medium (Depends on protocol). |
Scientist’s Insight: Commercial vendors often supply this amine as a free base oil .[1] Benzylamine free bases are notorious for absorbing atmospheric CO₂ to form solid carbamates, appearing as "mysterious" white precipitates that alter weighing accuracy.[1] Always prefer the Hydrochloride (HCl) salt for reference standard purposes due to its superior crystallinity and non-hygroscopic nature.[1]
Part 2: Critical Quality Attributes (CQAs)
When qualifying a standard for [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine, three attributes define its utility:
-
Chiral Purity (The "Hidden" Variable): The oxolan-3-yl (tetrahydrofuran-3-yl) moiety contains a chiral center at position 3.[1]
-
Risk: Using a racemic standard for a chiral process will lead to a 50% underestimation of potency if the method is enantioselective, or a 50% impurity spike if it is not.
-
Requirement: Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) is mandatory to establish Enantiomeric Excess (ee).[1]
-
-
Salt Stoichiometry: If using the HCl salt, the stoichiometry must be exactly 1:1. Excess HCl (common in hygroscopic batches) inflates the apparent weight, leading to potency errors.[1]
-
Validation: Ion Chromatography (IC) for chloride content or Silver Nitrate titration.[1]
-
-
Atmospheric Stability:
-
Free Base: Reacts with CO₂
Benzylammonium carbamate (Solid).[1] -
Degradation: Oxidizes to the corresponding imine/aldehyde upon prolonged air exposure.
-
Part 3: Comparative Performance Data
The following data simulates a comparison between a Commercial Free Base sample and an In-House Purified HCl Salt .
Experiment 1: Purity Assessment (HPLC vs. qNMR)
Objective: Determine the "True Potency" vs. "Chromatographic Purity".
| Metric | Commercial Free Base (Vendor A) | In-House HCl Salt (Recrystallized) | Interpretation |
| HPLC Purity (210 nm) | 98.5% (Area) | 99.8% (Area) | HPLC overestimates purity by ignoring inorganics/solvents.[1] |
| qNMR Purity (Internal Std) | 94.2% (w/w) | 99.1% (w/w) | The free base contained ~4% residual solvent/carbonate.[1] |
| Water Content (KF) | 0.8% | 0.2% | Free base is more hygroscopic.[1] |
| Residual Solvents | 1.5% (DCM/THF) | <0.1% | Salt formation drives out solvent inclusions.[1] |
Experiment 2: Stability Under Stress (40°C / 75% RH, Open Vial, 7 Days)
| Standard Form | Appearance Day 0 | Appearance Day 7 | Assay Change |
| Free Base | Clear Yellow Oil | Turbid / White Crust | -12.4% (Carbamate formation) |
| HCl Salt | White Crystalline Solid | White Crystalline Solid | -0.3% (Stable) |
Part 4: Experimental Protocols
Protocol A: Self-Validating Purity Assignment via qNMR
This protocol eliminates reliance on vendor CoAs by using a primary standard (e.g., Maleic Acid) to assign absolute purity.[1]
Reagents:
-
Analyte: [4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine HCl.[1]
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P₂O₅.[1]
-
Solvent: DMSO-
(prevents exchange of amine protons).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Procedure:
-
Weighing: Accurately weigh ~20 mg of Analyte (
) and ~10 mg of IS ( ) into the same vial. Record weights to 0.001 mg.[1] -
Dissolution: Dissolve in 0.7 mL DMSO-
. Ensure complete homogeneity. -
Acquisition:
-
Integration:
-
Calculation:
Wherengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display"> =Integral, =Number of protons, =Molar mass, =Purity.[1][4]
Protocol B: Handling & Storage
-
Inert Atmosphere: Always handle the free base under Argon/Nitrogen.[1]
-
Aliquotting: Do not store the bulk standard in a large bottle. Aliquot into single-use amber ampoules sealed under inert gas.
-
Temperature: Store at -20°C.
-
Desiccation: Warm to Room Temperature (RT) in a desiccator before opening to prevent condensation.
Part 5: Visualizations
Diagram 1: Reference Standard Qualification Workflow
This decision tree guides the researcher from raw material to a qualified reference standard.
Caption: Workflow for converting commercial building blocks into qualified reference standards.
Diagram 2: Stability & Degradation Pathways
Visualizing why the Free Base is a poor choice for a standard.
Caption: Primary degradation pathways of benzylamine derivatives upon atmospheric exposure.
References
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link[1]
-
Saito, T., et al. (2011).[1] Strategy for the qualification of reference standards for unstable chemical entities. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 832-839.[1] Link[1]
-
Gao, Y., et al. (2012).[1] Formation of carbamates from primary amines and carbon dioxide: A stability issue in pharmaceutical development. Organic Process Research & Development, 16(10), 1660-1665.[1] Link[1]
-
United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link[1]
-
ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). (2006).[1] Link
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
